Ethyl 4-amino-3-(piperidin-1-yl)benzoate
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Overview
Description
Ethyl 4-amino-3-(piperidin-1-yl)benzoate is an organic compound that belongs to the class of benzoate esters. It is characterized by the presence of an ethyl ester group, an amino group, and a piperidine ring attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-3-(piperidin-1-yl)benzoate typically involves a multi-step process:
Alkylation: The initial step involves the alkylation of 4-amino-3-nitrobenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate to form ethyl 4-amino-3-nitrobenzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Piperidinylation: Finally, the amino group is reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Various reduced forms depending on the specific reducing agent.
Substitution Products: Substituted benzoate esters with different functional groups.
Scientific Research Applications
Ethyl 4-amino-3-(piperidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of local anesthetics and other pharmacologically active compounds.
Biological Studies: The compound is studied for its potential effects on biological systems, particularly its interactions with ion channels and receptors.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties, such as improved solubility and stability.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-(piperidin-1-yl)benzoate involves its interaction with sodium ion channels in nerve cells. By binding to specific sites on these channels, the compound inhibits the passage of sodium ions, thereby blocking the conduction of nerve impulses. This results in a loss of sensation in the targeted area, making it useful as a local anesthetic .
Comparison with Similar Compounds
Tetracaine: Another local anesthetic with a similar structure but different substituents on the benzene ring.
Pramocaine: A local anesthetic with a similar piperidine ring but different ester and amino groups.
Uniqueness: Ethyl 4-amino-3-(piperidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for effective interaction with sodium ion channels, making it a potent local anesthetic with potentially lower toxicity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 4-amino-3-piperidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-6-7-12(15)13(10-11)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENJNTDOWKNZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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